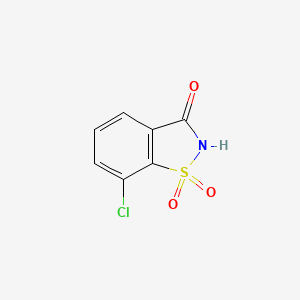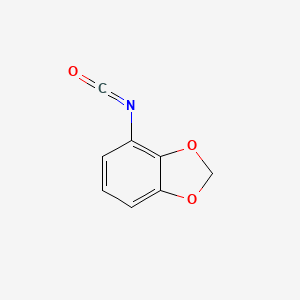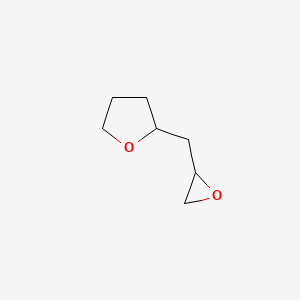
2-(Oxiran-2-ylmethyl)oxolane
概要
説明
2-(Oxiran-2-ylmethyl)oxolane is an organic compound with the molecular formula C7H12O2. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes both an oxirane (epoxide) and an oxolane (tetrahydrofuran) ring. The presence of these rings imparts distinct chemical properties, making it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxiran-2-ylmethyl)oxolane typically involves the reaction of an epoxide with a tetrahydrofuran derivative. One common method is the ring-opening of an epoxide followed by cyclization to form the oxolane ring. This can be achieved using various catalysts and reaction conditions. For example, the use of Lewis acids such as indium triflate (In(OTf)3) can facilitate the smooth intramolecular cyclization of 3-amido oxetanes to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale epoxide ring-opening reactions followed by cyclization. The choice of catalysts and reaction conditions is optimized for high yield and purity. The compound is typically purified through distillation or chromatography to achieve the desired level of purity for further applications.
化学反応の分析
Types of Reactions
2-(Oxiran-2-ylmethyl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, substituted oxiranes, and various functionalized derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2-(Oxiran-2-ylmethyl)oxolane has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides and oxolanes.
Medicine: It is explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: The compound is used in the production of polymers, resins, and other materials with unique properties.
作用機序
The mechanism of action of 2-(Oxiran-2-ylmethyl)oxolane involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of new bonds and functional groups. The oxolane ring provides additional stability and versatility in these reactions.
類似化合物との比較
Similar Compounds
2-Methyleneoxetane: Similar in structure but with a methylene group replacing the oxirane ring.
2-(Oxiran-2-ylmethyl)tetrahydrofuran: Similar structure with a tetrahydrofuran ring instead of an oxolane ring.
Oxetane: A simpler compound with only the four-membered oxetane ring.
Uniqueness
2-(Oxiran-2-ylmethyl)oxolane is unique due to the presence of both an oxirane and an oxolane ring in its structure. This dual-ring system imparts distinct reactivity and stability, making it a versatile intermediate in various chemical reactions and applications.
特性
IUPAC Name |
2-(oxiran-2-ylmethyl)oxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-6(8-3-1)4-7-5-9-7/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHIJNAWSPXUSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




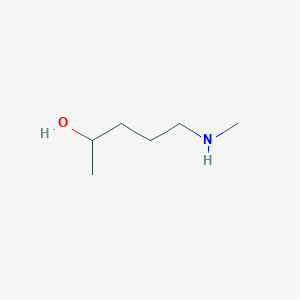
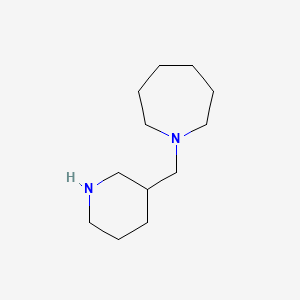
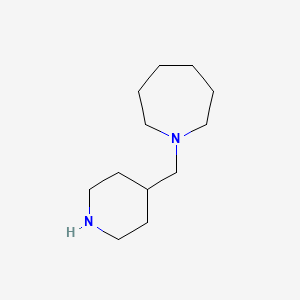
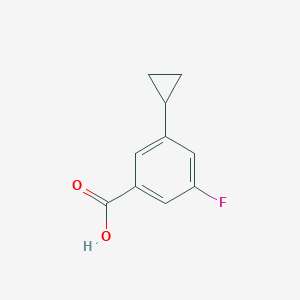
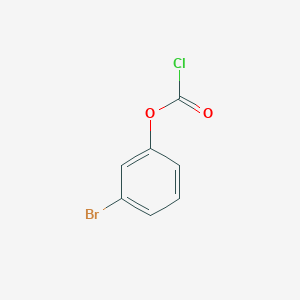
![6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3388897.png)

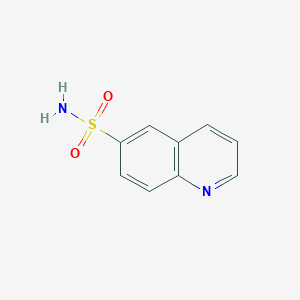

![1,4-Dioxaspiro[4.6]undecan-6-one](/img/structure/B3388932.png)
